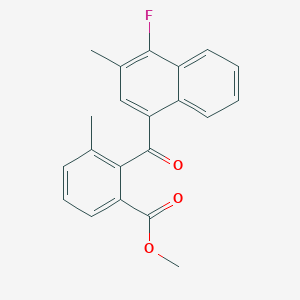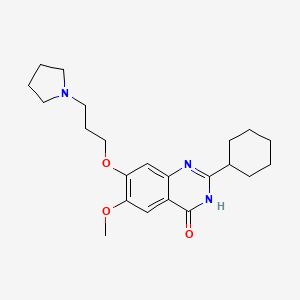
2-Cyclohexyl-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CYCLOHEXYL-6-METHOXY-7-(3-(PYRROLIDIN-1-YL)PROPOXY)QUINAZOLIN-4(3H)-ONE is a synthetic organic compound that belongs to the quinazolinone class. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYCLOHEXYL-6-METHOXY-7-(3-(PYRROLIDIN-1-YL)PROPOXY)QUINAZOLIN-4(3H)-ONE typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.
Substitution Reactions:
Final Assembly: The final compound is obtained by coupling the substituted quinazolinone with the desired side chains under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents to ensure scalability and economic viability.
Chemical Reactions Analysis
Types of Reactions
2-CYCLOHEXYL-6-METHOXY-7-(3-(PYRROLIDIN-1-YL)PROPOXY)QUINAZOLIN-4(3H)-ONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The pyrrolidinylpropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a quinazolinone derivative with a hydroxyl or carbonyl group at the 6-position.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of specific enzymes or receptors.
Medicine: As a candidate for drug development, particularly for its anti-inflammatory or anti-cancer properties.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-CYCLOHEXYL-6-METHOXY-7-(3-(PYRROLIDIN-1-YL)PROPOXY)QUINAZOLIN-4(3H)-ONE would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by binding to specific enzymes or receptors, thereby modulating their activity. This compound may interact with molecular targets involved in inflammation, cell proliferation, or microbial growth.
Comparison with Similar Compounds
Similar Compounds
2-CYCLOHEXYL-6-METHOXYQUINAZOLIN-4(3H)-ONE: Lacks the pyrrolidinylpropoxy group.
6-METHOXY-7-(3-(PYRROLIDIN-1-YL)PROPOXY)QUINAZOLIN-4(3H)-ONE: Lacks the cyclohexyl group.
2-CYCLOHEXYL-7-(3-(PYRROLIDIN-1-YL)PROPOXY)QUINAZOLIN-4(3H)-ONE: Lacks the methoxy group.
Uniqueness
The unique combination of the cyclohexyl, methoxy, and pyrrolidinylpropoxy groups in 2-CYCLOHEXYL-6-METHOXY-7-(3-(PYRROLIDIN-1-YL)PROPOXY)QUINAZOLIN-4(3H)-ONE may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H31N3O3 |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-cyclohexyl-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)-3H-quinazolin-4-one |
InChI |
InChI=1S/C22H31N3O3/c1-27-19-14-17-18(15-20(19)28-13-7-12-25-10-5-6-11-25)23-21(24-22(17)26)16-8-3-2-4-9-16/h14-16H,2-13H2,1H3,(H,23,24,26) |
InChI Key |
QFSBDGFAICTVES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=N2)C3CCCCC3)OCCCN4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


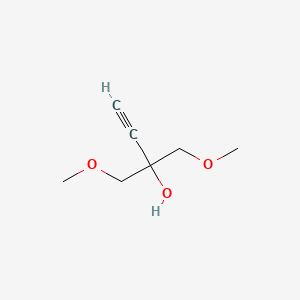
![(5As,12bs)-2,2-dimethyl-5a,12b-dihydro-2h-[1,3]dioxolo[6,7]chromeno[3,4-b]pyrano[2,3-h]chromen-13(6h)-one](/img/structure/B14018938.png)
![1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B14018940.png)

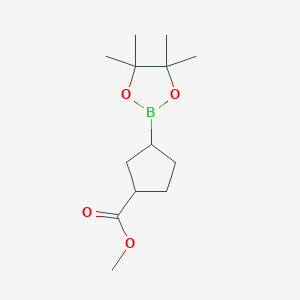
![N-[(2-Methylphenyl)carbamothioyl]-beta-alanine](/img/structure/B14018968.png)

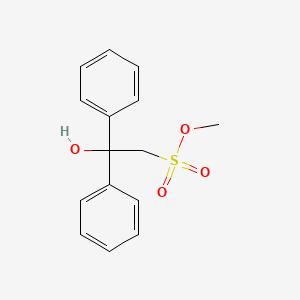
![((1R,5R,7S)-4-Oxa-1-azabicyclo[3.2.1]octan-7-YL)methanol](/img/structure/B14018974.png)



![Benzoic acid,4-[[(4-methylphenyl)sulfonyl][2-(2-oxiranyl)ethyl]amino]-, ethyl ester](/img/structure/B14019001.png)
